N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methyl)propan-2-amine
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Overview
Description
N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methyl)propan-2-amine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methyl)propan-2-amine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . The resulting intermediate is then further reacted with pyridine derivatives and other reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- **N-methyl-5-(5-(2S)-1-(4-nitrophenyl)methyl-2-pyrrolidinyl)-1,2,4-oxadiazol-3-yl)pyridin-2-amine
- **2-methoxy-N-(5-(5-(2S)-1-(4-trifluoromethyl)phenyl)methyl-2-pyrrolidinyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl]acetamide
Uniqueness
N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methyl)propan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H16N4O |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-[(5-methyl-1,2,4-oxadiazol-3-yl)-pyridin-2-ylmethyl]propan-2-amine |
InChI |
InChI=1S/C12H16N4O/c1-8(2)14-11(10-6-4-5-7-13-10)12-15-9(3)17-16-12/h4-8,11,14H,1-3H3 |
InChI Key |
JXGADTYQZWTLGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C(C2=CC=CC=N2)NC(C)C |
Origin of Product |
United States |
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